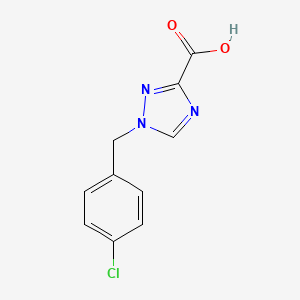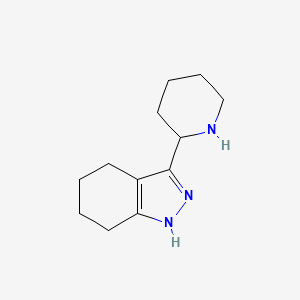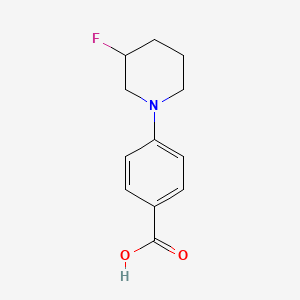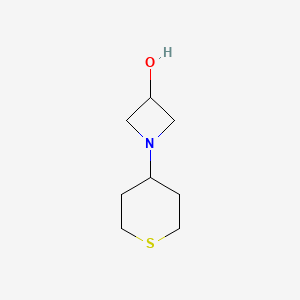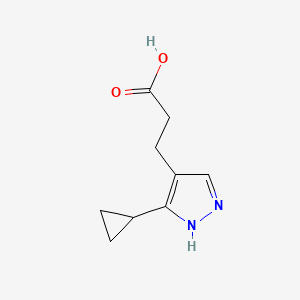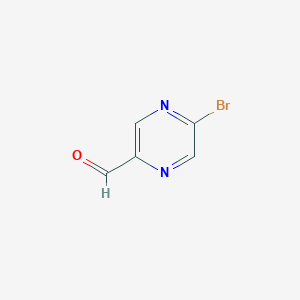![molecular formula C9H9F3N2O2 B1472490 Acide 3-(trifluorométhyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylique CAS No. 1780407-08-0](/img/structure/B1472490.png)
Acide 3-(trifluorométhyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylique
Vue d'ensemble
Description
3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid is a useful research compound. Its molecular formula is C9H9F3N2O2 and its molecular weight is 234.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Produits agrochimiques
Trifluorométhylpyridines : (TFMP), qui comprennent le composé en question, sont largement utilisées dans l'industrie agrochimique. Elles servent de motifs structuraux clés dans les ingrédients actifs pour la protection des cultures. L'introduction du groupe TFMP a conduit au développement de plus de 20 nouveaux produits agrochimiques avec des noms communs ISO . Les propriétés physicochimiques uniques de l'atome de fluor combinées au groupe pyridine contribuent aux activités biologiques de ces dérivés, offrant une protection accrue contre les ravageurs.
Industrie pharmaceutique
Dans le secteur pharmaceutique, plusieurs médicaments contenant le groupe TFMP ont été approuvés, et beaucoup d'autres sont en cours d'essais cliniques . Le groupe trifluorométhyl peut modifier de manière significative la solubilité, la lipophilie, la conformation, le pKa et la perméabilité membranaire d'une molécule, ce qui peut conduire à une amélioration de la puissance et de la stabilité métabolique du médicament . Cela fait du composé un intermédiaire précieux dans la synthèse de diverses molécules pharmacologiquement actives.
Inhibition enzymatique
Les composés avec un groupe -CF3, comme notre composé d'intérêt, ont montré une puissance accrue envers l'inhibition enzymatique. Ceci est obtenu en abaissant le pKa du carbamate cyclique par le biais d'interactions clés de liaison hydrogène avec la protéine cible, ce qui est un mécanisme crucial dans le développement de nouveaux inhibiteurs .
Synthèse d'amides
Le composé est également pertinent dans la synthèse de N-trifluorométhylamides à partir d'acides carboxyliques. Ces amides sont importants en chimie synthétique et en sciences de la vie en raison de leur prévalence dans diverses applications. Le groupe trifluorométhyl améliore les propriétés physiques et chimiques de ces molécules, les rendant particulièrement stables et utiles comme blocs de construction chimiques .
Agents antifongiques
Les dérivés du composé, en particulier ceux contenant un squelette actif de 3-trifluorométhyl-1H-pyrazole-4-carboxamide, ont été conçus pour présenter une activité antifongique. En introduisant des cycles pyridine actifs dans la partie amino du carboxamide de pyrazole, de nouvelles séries de composés de carboxamide de pyrazole ont été synthétisées pour une utilisation potentielle comme agents antifongiques .
Réactions en phase vapeur
Les dérivés TFMP sont également utilisés dans les réactions en phase vapeur en raison de leurs caractéristiques uniques. Ces réactions sont essentielles dans la production de divers matériaux et produits chimiques, où les dérivés TFMP peuvent agir comme intermédiaires ou comme catalyseurs .
Matériaux fonctionnels
L'incorporation d'atomes de fluor dans les composés organiques a conduit à des progrès significatifs dans le domaine des matériaux fonctionnels. Le composé en question, avec son groupe trifluorométhyl, contribue au développement de matériaux ayant des propriétés uniques, qui sont utilisés dans l'électronique, la catalyse et d'autres applications .
Produits vétérinaires
Outre les produits pharmaceutiques humains, les dérivés TFMP sont également utilisés dans l'industrie vétérinaire. Ils font partie des ingrédients actifs des produits vétérinaires, deux de ces produits ayant obtenu l'autorisation de mise sur le marché. Les propriétés uniques du composé le rendent approprié pour le traitement de divers problèmes de santé animale .
Propriétés
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2/c10-9(11,12)8-13-6(7(15)16)5-3-1-2-4-14(5)8/h1-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSTYAFVMSNUFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=C2C(F)(F)F)C(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Methyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B1472410.png)
![1-[(2,6-difluorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1472411.png)
![{1-[(3,5-Difluorophenyl)methyl]piperidin-3-yl}methanamine](/img/structure/B1472413.png)
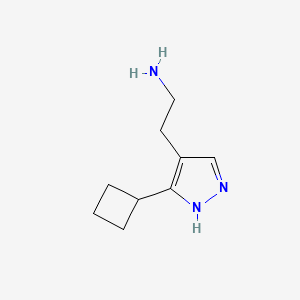
![2-Isopropyl[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1472415.png)

